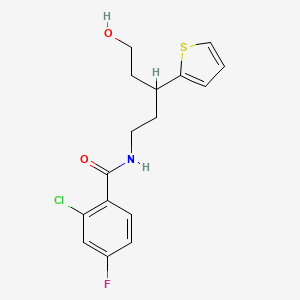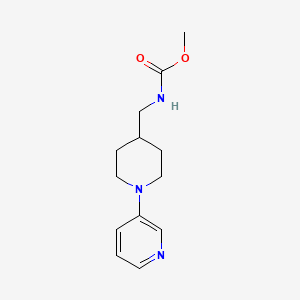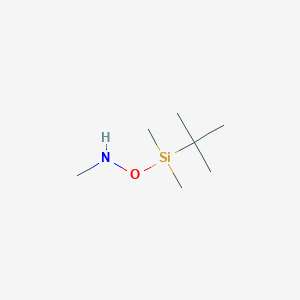![molecular formula C21H25ClN2O4S B2802658 2-(4-氯苯氧基)-N-[2-(3,4-二氢异喹啉-2(1H)-基磺酰)乙基]-2-甲基丙酰胺 CAS No. 923150-49-6](/img/structure/B2802658.png)
2-(4-氯苯氧基)-N-[2-(3,4-二氢异喹啉-2(1H)-基磺酰)乙基]-2-甲基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
镇痛和抗炎应用
化合物 2-(4-氯苯氧基)-N-[2-(3,4-二氢异喹啉-2(1H)-磺酰基)乙基]-2-甲基丙酰胺似乎与一类涉及镇痛和抗炎活性的化合物有关。例如,相关衍生物,例如由 4-(3,4-二甲氧基苄基)庚-4-醇与 N-取代氰基乙酰胺环缩合合成的衍生物,据报道显示出显著的镇痛作用。这些化合物显示出的镇痛活性水平与广泛使用的镇痛药间苯二钠相当。此外,许多这些酰胺在角叉菜胶模型中显示出抗炎作用,表明它们在控制疼痛和炎症方面的潜在应用 (Yusov 等人,2019)。
抗菌应用
与 2-(4-氯苯氧基)-N-[2-(3,4-二氢异喹啉-2(1H)-磺酰基)乙基]-2-甲基丙酰胺结构相关的化合物已被研究其潜在的抗菌特性。例如,喹唑啉类化合物,一类与所讨论化合物在结构上相关的化合物,已被合成并表征其作为抗菌剂的潜力。它们已被筛选出对大肠杆菌、金黄色葡萄球菌、铜绿假单胞菌和白色念珠菌等各种菌株的抗菌和抗真菌活性,证明了它们在对抗微生物感染方面的潜在用途 (Desai 等人,2007),(Desai 等人,2011)。
对凝血的影响
还对类似化合物对凝血的影响进行了研究。涉及 2-(3,3-二甲基-3,4-二氢异喹啉-1-基)丙酸酰胺(一种与 2-(4-氯苯氧基)-N-[2-(3,4-二氢异喹啉-2(1H)-磺酰基)乙基]-2-甲基丙酰胺在结构上相关的化合物)的研究表明,这些化合物具有止血作用。发现它们可以缩短凝血时间,表明它们在需要控制出血或改善凝血时间的医疗条件中的潜在应用 (Limanskii 等人,2009)。
作用机制
Target of Action
Similar compounds containing the 1,2,3,4-tetrahydroisoquinoline group have been reported to have therapeutic effects as antisense agents . These agents work by binding to specific RNA sequences, thereby affecting gene expression .
Mode of Action
The mode of action of this compound is likely related to its interaction with its RNA targets. The compound may bind to these targets in a complementary manner, leading to changes in the RNA’s structure and function . This can result in altered gene expression, which can have various downstream effects depending on the specific genes involved .
Biochemical Pathways
Given its potential role as an antisense agent, it may be involved in pathways related to gene expression and rna processing . The downstream effects of these changes would depend on the specific genes targeted by the compound .
Pharmacokinetics
Similar oligonucleotide derivatives have been noted for their improved pharmacokinetics and pharmacodynamics compared to other dna and rna analogues . These properties include facilitated penetration into cells, efficient translocation to cell nuclei, and increased resistance to enzymatic cleavage .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its impact on gene expression. By binding to specific RNA sequences, the compound could alter the structure and function of these RNAs, leading to changes in the expression of the corresponding genes . This could have a variety of effects at the molecular and cellular levels, depending on the specific genes involved .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of specific enzymes or other biomolecules, the pH and temperature of the environment, and the presence of other compounds that could interact with the compound . .
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-21(2,28-19-9-7-18(22)8-10-19)20(25)23-12-14-29(26,27)24-13-11-16-5-3-4-6-17(16)15-24/h3-10H,11-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQBFNJLZRDNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)





![(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2802587.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2802592.png)
![1-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2802593.png)
![6-amino-N,8-bis(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2802595.png)
![N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2802596.png)